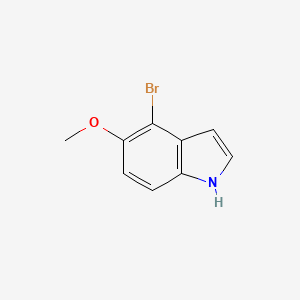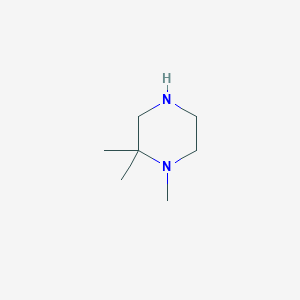
4-溴-5-甲氧基-1H-吲哚
概述
描述
4-bromo-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound 4-bromo-5-methoxy-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-bromo-5-methoxy-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-5-methoxy-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒应用
4-溴-5-甲氧基-1H-吲哚: 衍生物因其抗病毒特性而受到研究。具有吲哚核的化合物已显示出对各种病毒(包括甲型流感病毒和柯萨奇病毒 B4)的抑制作用。 吲哚支架具有与多个受体高亲和力结合的能力,使其成为开发新型抗病毒药物的宝贵候选者 .
抗炎应用
吲哚衍生物已知具有抗炎活性。 吲哚结构的修饰,例如添加溴和甲氧基,可以增强其生物活性,可能导致治疗炎症性疾病的新方法 .
抗癌应用
吲哚核心存在于许多具有抗癌特性的天然和合成化合物中4-溴-5-甲氧基-1H-吲哚可以作为合成针对治疗各种癌症的药物的前体或活性部分 .
抗菌应用
吲哚衍生物对多种病原体表现出抗菌活性。 吲哚基化合物的结构多样性允许针对特定微生物菌株,使其对开发新型抗生素至关重要 .
抗结核应用
结核病仍然是全球主要的健康挑战,包括4-溴-5-甲氧基-1H-吲哚在内的吲哚衍生物已显示出作为抗结核药物的希望。 它们干扰细菌细胞过程的能力使它们成为治疗结核病的潜在候选者 .
抗糖尿病应用
研究表明,吲哚衍生物可以在管理糖尿病中发挥作用。 通过影响各种生物途径,这些化合物可以帮助调节血糖水平,并提供治疗糖尿病的新方法 .
作用机制
Target of Action
4-Bromo-5-methoxy-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of 4-bromo-5-methoxy-1H-indole involves its interaction with its targets, leading to changes in cellular processes. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions and changes resulting from 4-bromo-5-methoxy-1H-indole’s action are subject to ongoing research.
Biochemical Pathways
The biochemical pathways affected by 4-bromo-5-methoxy-1H-indole are likely diverse, given the broad range of biological activities exhibited by indole derivatives . These compounds can influence a variety of pathways, leading to downstream effects such as inhibition of viral replication, reduction of inflammation, and induction of cancer cell death .
Result of Action
The molecular and cellular effects of 4-bromo-5-methoxy-1H-indole’s action will depend on its specific targets and mode of action. Given the diverse biological activities of indole derivatives, the results of its action could range from antiviral effects to anticancer activity .
安全和危害
4-bromo-5-methoxy-1H-indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
未来方向
Research on 4-bromo-5-methoxy-1H-indole is still ongoing, and new findings are emerging, which may lead to the development of new drugs, pesticides, and materials in the future. The intermediate products involved in the synthesis of 4-bromo-5-methoxy-1H-indole are useful for the synthesis of natural prenyl indole derivatives, such as Indiacens A and B .
生化分析
Biochemical Properties
4-Bromo-5-methoxy-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 4-bromo-5-methoxy-1H-indole, have been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Cellular Effects
The effects of 4-bromo-5-methoxy-1H-indole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-bromo-5-methoxy-1H-indole has been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of 4-bromo-5-methoxy-1H-indole involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, 4-bromo-5-methoxy-1H-indole can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signal transduction pathways by binding to cell surface receptors, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-5-methoxy-1H-indole can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-bromo-5-methoxy-1H-indole remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and metabolism.
Dosage Effects in Animal Models
The effects of 4-bromo-5-methoxy-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
4-Bromo-5-methoxy-1H-indole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic processes . For example, 4-bromo-5-methoxy-1H-indole has been shown to inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their levels and affecting cellular metabolism.
Transport and Distribution
The transport and distribution of 4-bromo-5-methoxy-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive transport mechanisms, influencing its localization and accumulation within cells . Additionally, binding proteins can facilitate the distribution of 4-bromo-5-methoxy-1H-indole to specific cellular compartments, affecting its biological activity.
Subcellular Localization
The subcellular localization of 4-bromo-5-methoxy-1H-indole plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, 4-bromo-5-methoxy-1H-indole may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
4-bromo-5-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7-6(9(8)10)4-5-11-7/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVUEYKYLKRJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90858-86-9 | |
| Record name | 4-BROMO-5-METHOXY-1H-INDOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)












